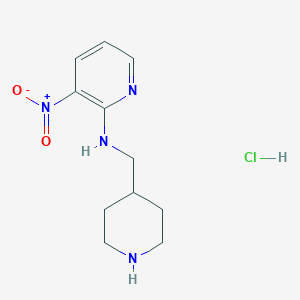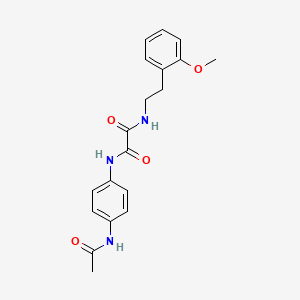
4-ethoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered rings containing two nitrogen atoms and one oxygen atom.
Mechanism of Action
Target of Action
Oxadiazoles, a key structural component of this compound, have been utilized in a wide range of applications, including as anticancer, vasodilator, anticonvulsant, and antidiabetic agents .
Mode of Action
It’s known that the properties of oxadiazoles can vary based on the substituents in the oxadiazole ring, which can cause differences in their properties due to variation in the electronic environment .
Biochemical Pathways
Compounds having amide and sulphonamide group in oxadiazole have shown to enhance antidiabetic activities .
Pharmacokinetics
Oxadiazoles possess hydrogen bond acceptor properties , which could potentially influence their pharmacokinetic properties.
Result of Action
Oxadiazoles have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Action Environment
The properties of oxadiazoles can vary based on the substituents in the oxadiazole ring, which can cause differences in their properties due to variation in the electronic environment .
Biochemical Analysis
Biochemical Properties
Oxadiazoles have been reported to possess a wide range of biological activities . For instance, compounds having amide and sulphonamide group in oxadiazole enhance antidiabetic activities .
Cellular Effects
Some oxadiazole derivatives have shown significant anticancer and antioxidant activities .
Molecular Mechanism
Some oxadiazole derivatives have shown robust inhibitory effects against certain enzymes .
Temporal Effects in Laboratory Settings
Some oxadiazole derivatives have shown significant activity against certain bacteria .
Dosage Effects in Animal Models
Some oxadiazole derivatives have shown significant anticancer activity in certain cell lines .
Metabolic Pathways
Oxadiazoles have been reported to possess a wide range of biological activities .
Transport and Distribution
Some oxadiazole derivatives have shown efficient red emissions typical of certain ions at room temperature .
Subcellular Localization
Some oxadiazole derivatives have shown efficient red emissions typical of certain ions at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide typically involves the cyclization of hydrazides with carboxylic acids. One common method includes the reaction of an aromatic hydrazide with an aromatic carboxylic acid under dehydrative cyclization conditions. This can be achieved using various dehydrating agents such as phosphorus oxychloride or sulfuric acid .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of microwave-assisted synthesis is also explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
4-ethoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials, including polymers and coatings
Comparison with Similar Compounds
Similar Compounds
- 4-ethoxy-N-(5-phenyl-1,2,4-oxadiazol-2-yl)benzamide
- 4-ethoxy-N-(5-phenyl-1,2,3-oxadiazol-2-yl)benzamide
- 4-ethoxy-N-(5-phenyl-1,2,5-oxadiazol-2-yl)benzamide
Uniqueness
4-ethoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide is unique due to its specific substitution pattern on the oxadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry .
Properties
IUPAC Name |
4-ethoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-2-22-14-10-8-12(9-11-14)15(21)18-17-20-19-16(23-17)13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFIDQXUTLGFQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]butanoate](/img/structure/B2901932.png)

![4,6-Dimethoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid](/img/structure/B2901934.png)
![N-[(3-chlorophenyl)methyl]-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide](/img/structure/B2901935.png)
![N-(furan-2-ylmethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2901937.png)
![N-(3,5-dimethoxyphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2901941.png)
![N-(pyrazolo[1,5-a]pyridin-5-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2901942.png)

![3-[3-(Propan-2-yloxy)propyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2901945.png)


![N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2901950.png)

